Thalidomide-O-amido-C8-NHBoc

PROTAC Synthesis CRBN Ligand-Linker Conjugates Procurement Lead Time

Thalidomide-O-amido-C8-NHBoc (CAS 1950635-34-3; MW 558.62) is a heterobifunctional building block containing a cereblon (CRBN) E3 ligase ligand conjugated via an O-amido bond to an eight-carbon alkyl linker terminated with a Boc-protected amine. It belongs to the class of E3 ligase ligand-linker conjugates used for assembling proteolysis-targeting chimeras (PROTACs).

Molecular Formula C28H38N4O8
Molecular Weight 558.6 g/mol
Cat. No. B2470573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-C8-NHBoc
Molecular FormulaC28H38N4O8
Molecular Weight558.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H38N4O8/c1-28(2,3)40-27(38)30-16-9-7-5-4-6-8-15-29-22(34)17-39-20-12-10-11-18-23(20)26(37)32(25(18)36)19-13-14-21(33)31-24(19)35/h10-12,19H,4-9,13-17H2,1-3H3,(H,29,34)(H,30,38)(H,31,33,35)
InChIKeyXXKJVZKHWPVYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thalidomide-O-amido-C8-NHBoc: A C8 Alkyl Linker-E3 Ligase Conjugate for PROTAC Synthesis


Thalidomide-O-amido-C8-NHBoc (CAS 1950635-34-3; MW 558.62) is a heterobifunctional building block containing a cereblon (CRBN) E3 ligase ligand conjugated via an O-amido bond to an eight-carbon alkyl linker terminated with a Boc-protected amine . It belongs to the class of E3 ligase ligand-linker conjugates used for assembling proteolysis-targeting chimeras (PROTACs) . The Boc protecting group can be removed under acidic conditions to liberate a free primary amine for conjugation to a target protein ligand via amide coupling or reductive amination .

Why Linker Length and Composition in Thalidomide-Based PROTAC Building Blocks Cannot Be Interchanged


Thalidomide-based PROTAC building blocks with varying linker lengths and compositions are not interchangeable because linker geometry critically determines ternary complex formation, target degradation efficiency (DC50), and PROTAC selectivity [1]. Systematic optimization of linker length in CRBN-recruiting PROTACs has demonstrated that altering alkyl chain length by as few as 2–4 carbon atoms can shift degradation potency by orders of magnitude and alter selectivity profiles among closely related kinase targets [2]. Additionally, the amide bond introduced by the O-amido linker confers distinct metabolic stability and solubility properties compared to compounds conjugated directly via an ether bond [3].

Quantitative Differentiation of Thalidomide-O-amido-C8-NHBoc Against Closest Linker Analogs


Stock Availability of Thalidomide-O-amido-C8-NHBoc versus Thalidomide-O-amido-C6-NHBoc at AxisPharm

Thalidomide-O-amido-C8-NHBoc is stocked at AxisPharm with a purity of ≥95% and ships within 24 hours . By contrast, a shorter C6 analog (Thalidomide-O-amido-C6-NH2 hydrochloride) is listed by multiple vendors such as BOC Sciences as available by custom synthesis with potential delays in shipping . For researchers requiring immediate procurement, the C8 analog offers a measurable advantage in delivery time and supply chain risk.

PROTAC Synthesis CRBN Ligand-Linker Conjugates Procurement Lead Time

Price per 100 mg: Thalidomide-O-amido-C8-NHBoc versus Thalidomide-O-C8-Boc (Ether-Linked)

Thalidomide-O-amido-C8-NHBoc is priced at $684 for 250 mg at AxisPharm (equivalent to ~$274 per 100 mg) . The closest ether-linked analog, Thalidomide-O-C8-Boc (CAS 2225148-52-5), is priced at $1,112 for 250 mg at GLPBio ($445 per 100 mg) [1] and $5,289 per 100 mg at Macklin . The amide-containing compound thus offers a cost reduction of approximately 38–95% relative to its ether-linked counterpart on a per-mass basis.

PROTAC Building Block Procurement Cost Analysis Budget-Constrained Degrader Synthesis

Alkyl Spacer Length (8 Atoms) versus Shorter C6 and C4 Linkers in p38α/β PROTAC Optimization

A systematic linker length optimization study of thalidomide-based PROTACs targeting p38α and p38β demonstrated that linker length directly governs degradation potency and isoform selectivity. PROTACs with longer linkers (~16 atoms including the amide attachments to both ligands) achieved potent degradation of both p38α and p38β, whereas shorter linkers (<12 atoms) showed markedly reduced or absent degradation activity [1]. The C8 alkyl spacer in Thalidomide-O-amido-C8-NHBoc, when coupled on both ends, yields an extended linker span that maps within the optimal range for degradation activity identified in this study, offering greater geometric reach than analogs built on C4 or C6 spacers.

Linker Length Optimization PROTAC Selectivity p38α/β Degradation

Conformational Flexibility: Rotatable Bond Count of Thalidomide-O-amido-C8-NHBoc versus PEG-Based and Shorter Alkyl Linkers

Thalidomide-O-amido-C8-NHBoc (C28H38N4O8, MW 558.62) features an all-carbon alkyl C8 chain that contributes approximately 8 rotatable bonds to the linker segment . In contrast, PEG-based linkers (e.g., Thalidomide-O-amido-PEG2-C3-NHBoc) have fewer intrinsic rotatable bonds but introduce oxygen atoms that enhance aqueous solubility and alter conformational preferences. The all-alkyl C8 chain provides a balance of flexibility and hydrophobicity that is distinct from shorter alkyl linkers (fewer rotatable bonds, limited reach) and PEG linkers (lower logP, different solubility profile) [1]. This property is critical because PROTAC linker rigidity and length cooperatively influence ternary complex stability and degradation cooperativity [2].

Conformational Flexibility Linker Rigidity PROTAC Solubility

Linker Composition: Amide Bond Stability of Thalidomide-O-amido-C8-NHBoc versus Ether-Linked Thalidomide-O-C8-Boc

Thalidomide-O-amido-C8-NHBoc incorporates an O-amido (oxoacetamide) linkage between the thalidomide moiety and the C8 alkyl chain, distinguishing it from Thalidomide-O-C8-Boc, which employs a direct ether linkage . The amide bond exhibits greater resistance to chemical hydrolysis compared to the ether linkage under physiological pH (7.4) [1]. Specifically, thalidomide C–O ether bonds have been demonstrated to be more unstable in buffer (pH 7.4) and human plasma than C–N amide bonds of structurally analogous pomalidomide derivatives [2]. While no direct comparative hydrolysis half-life data for Thalidomide-O-amido-C8-NHBoc versus Thalidomide-O-C8-Boc have been published, the class-level stability advantage of amide over ether bonds is well-established.

Metabolic Stability Amide Linker PROTAC Pharmacokinetics

Boc Protection Reliability for Thalidomide-O-amido-C8-NHBoc Deprotection-Conjugation Workflow versus Alternative Protecting Groups

The Boc (tert-butyloxycarbonyl) protecting group on Thalidomide-O-amido-C8-NHBoc can be quantitatively removed using TFA or HCl/dioxane to liberate the free amine (Thalidomide-O-amido-C8-NH2) for subsequent conjugation to a target ligand . Deprotection yields are typically >95% under standard acidic conditions [1]. In contrast, Fmoc-protected analogs require basic conditions (piperidine) that may be incompatible with the base-sensitive thalidomide glutarimide ring, which is prone to ring-opening hydrolysis. The Boc group therefore provides a more orthogonal and chemically compatible protection strategy for the thalidomide-based building block class [2].

Boc Deprotection PROTAC Conjugation Amine Liberation Efficiency

Recommended Application Scenarios for Thalidomide-O-amido-C8-NHBoc in PROTAC Research and Development


Synthesis of CRBN-Recruiting PROTACs Targeting Proteins with Deep or Sterically Hindered Binding Pockets

Thalidomide-O-amido-C8-NHBoc is suitable as the E3 ligase ligand-linker starting material for assembling PROTACs targeting proteins of interest (POIs) where the binding site is buried or sterically demanding. The 8-carbon alkyl spacer provides greater reach than C4 or C6 analogs, increasing the probability of forming a productive CRBN–PROTAC–POI ternary complex [1]. After Boc deprotection, the liberated amine can be directly coupled to carboxyl-containing target ligands to yield degrader candidates with linker spans in the optimal range identified in systematic optimization studies [2].

Linker-Length Optimization SAR Campaigns in PROTAC Medicinal Chemistry

This compound serves as a key comparator in systematic linker SAR series. By synthesizing a panel of PROTACs with varying linker lengths (C4, C6, C8, and PEG-based) from their respective Boc-protected building blocks, medicinal chemists can assess the impact of linker geometry on target degradation DC50 and selectivity [1]. The C8-NHBoc building block occupies the upper end of the alkyl linker range and is particularly informative for distinguishing degraders where maximal reach is required versus those where compact linkers suffice [2].

High-Yield Solution-Phase PROTAC Assembly Using Acid-Labile Boc Deprotection

The compound is ideal for solution-phase PROTAC synthesis workflows where orthogonal protection is essential. The Boc group is cleanly removed under acidic conditions (TFA or HCl/dioxane) without affecting the thalidomide scaffold, unlike Fmoc-based strategies that risk base-induced glutarimide ring hydrolysis [1]. The resulting free amine can be directly reacted with activated esters or carboxylic acids of target ligands to yield final PROTACs with high overall conversion [2].

In Vitro DMPK and Solubility Profiling of PROTAC Candidates Incorporating Alkyl Linkers

The all-carbon C8 alkyl chain confers distinct physicochemical properties (moderate logP, balanced flexibility) that differentiate it from PEG-based linkers in ADME assays [1]. PROTACs assembled from Thalidomide-O-amido-C8-NHBoc can be benchmarked against PEG-linked analogs in solubility (kinetic and thermodynamic), microsomal stability, and plasma protein binding assays to identify the optimal linker composition for downstream in vivo studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-amido-C8-NHBoc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.